1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound characterized by a unique structure that includes a cyclopropylidene group attached to a piperidine ring, and a methoxyphenyl group linked to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylidene group. The final step involves the attachment of the methoxyphenyl ethanone moiety. Key reagents often include cyclopropylidene precursors, piperidine derivatives, and methoxyphenyl ethanone intermediates. Reaction conditions may vary, but they generally involve controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylidene and piperidine moieties can influence the compound’s binding affinity and specificity, while the methoxyphenyl group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can be compared with similar compounds such as:
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylethanone: Lacks the methoxy group, which may alter its chemical reactivity and biological activity.
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-hydroxyphenyl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-5-3-2-4-15(16)12-17(19)18-10-8-14(9-11-18)13-6-7-13/h2-5H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBSXZBKZGLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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